3-Ethoxy-2-fluoro-6-iodobenzaldehyde
Description
3-Ethoxy-2-fluoro-6-iodobenzaldehyde is a halogenated benzaldehyde derivative featuring an ethoxy group at position 3, fluorine at position 2, and iodine at position 6. The ethoxy group introduces electron-donating effects, contrasting with electron-withdrawing halogens in similar compounds, which may influence reactivity and physicochemical properties.
Properties
Molecular Formula |
C9H8FIO2 |
|---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-6-iodobenzaldehyde |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-5H,2H2,1H3 |
InChI Key |
UCXSXRQSGTYLED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)I)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-fluoro-6-iodobenzaldehyde typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluoro-6-iodobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Ethoxy-2-fluoro-6-iodobenzoic acid.
Reduction: Formation of 3-Ethoxy-2-fluoro-6-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-fluoro-6-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-fluoro-6-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signaling pathways .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares substituent patterns, molecular formulas, and key characteristics of 3-Ethoxy-2-fluoro-6-iodobenzaldehyde and related compounds:
*Calculated based on molecular formula.
Reactivity and Electronic Effects
- Electron-Donating vs.
- Steric Effects : Ethoxy’s bulkiness may hinder reactions requiring planar transition states, unlike smaller halogens.
- Regioisomerism : Substituent positions significantly alter reactivity. For example, 6-Chloro-2-fluoro-3-iodobenzaldehyde may exhibit different electronic effects compared to its 3-chloro analog due to iodine’s placement at position 3.
Research Findings and Implications
- Substituent-Driven Reactivity : Halogen type and position dictate electronic and steric profiles. Ethoxy’s electron-donating nature may accelerate aldehyde participation in condensations or Grignard reactions relative to chloro/bromo analogs.
- Medicinal Chemistry Potential: The iodine atom in all listed compounds enables radio-labeling or incorporation into bioactive molecules, though ethoxy’s lipophilicity could enhance blood-brain barrier penetration .
- Synthetic Challenges : Ethoxy groups may require protection during reactions involving strong acids/bases, unlike halogens, which are typically inert under such conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
